

# Ammonium thiosulfate solubility in organic solvents

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An In-depth Technical Guide to the Solubility of **Ammonium Thiosulfate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **ammonium** thiosulfate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the quantitative determination of **ammonium thiosulfate** solubility. This document is intended to serve as a foundational resource for laboratory professionals requiring this information for process development, formulation, and analytical testing.

## **Introduction to Ammonium Thiosulfate**

**Ammonium thiosulfate**, with the chemical formula (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, is an inorganic salt that presents as a white crystalline solid with a faint odor of ammonia.[1] It is a compound of significant interest in various industrial applications, including agriculture as a fertilizer, in photography as a rapid fixing agent, and in mining for the leaching of gold and silver.[2][1] Its utility in these fields is often dictated by its solubility characteristics. While its high solubility in water is well-documented, its behavior in organic solvents is less characterized but crucial for applications in organic synthesis, purification processes, and formulation of non-aqueous systems.





# Solubility of Ammonium Thiosulfate in Organic Solvents

Comprehensive quantitative solubility data for **ammonium thiosulfate** in a wide range of organic solvents is not readily available in published literature. However, qualitative assessments consistently indicate a low to negligible solubility in most common organic solvents, particularly non-polar and weakly polar ones. The available information is summarized in Table 1.

Table 1: Qualitative Solubility of Ammonium Thiosulfate in Various Solvents

Solvent Class	Solvent Name	Chemical Formula	Qualitative Solubility
Polar Protic	Water	H <sub>2</sub> O	Very Soluble
Ethanol	C₂H₅OH	Insoluble	
Polar Aprotic	Acetone	CH <sub>3</sub> COCH <sub>3</sub>	Slightly Soluble
Non-Polar Aprotic	Diethyl Ether	(C2H5)2O	Insoluble
Benzene	C <sub>6</sub> H <sub>6</sub>	Insoluble	
Toluene	C7H8	Insoluble	

The general trend observed is that **ammonium thiosulfate**, an ionic salt, is readily soluble in the highly polar protic solvent, water, but shows very limited to no solubility in less polar or non-polar organic solvents. This behavior is consistent with the chemical principle of "like dissolves like," where polar solutes dissolve best in polar solvents.

# Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is necessary. The following methodology outlines a robust procedure for determining the equilibrium solubility of **ammonium thiosulfate** in a target organic solvent using the isothermal shake-flask method coupled with ion chromatography for concentration analysis.



### 3.1 Materials and Equipment

- Solute: Ammonium thiosulfate, ≥98% purity
- Solvents: High-purity grade organic solvents of interest
- Apparatus:
  - Analytical balance (±0.1 mg accuracy)
  - Isothermal shaker bath or temperature-controlled incubator
  - Borosilicate glass flasks with airtight stoppers (e.g., 50 mL)
  - Syringe filters (0.22 μm pore size, solvent-compatible membrane)
  - Volumetric flasks and pipettes (Class A)
  - Ion Chromatograph (IC) with a conductivity detector and an appropriate anion-exchange column
  - Deionized water (18.2 MΩ·cm) for standards and eluent preparation

#### 3.2 Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of ammonium thiosulfate to a glass flask containing a known volume (e.g., 25 mL) of the organic solvent. An excess is ensured when solid remains undissolved at equilibrium.
  - 2. Seal the flasks tightly to prevent solvent evaporation.
  - 3. Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
  - 4. Agitate the flasks at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies should be performed to determine the time required to reach equilibrium.

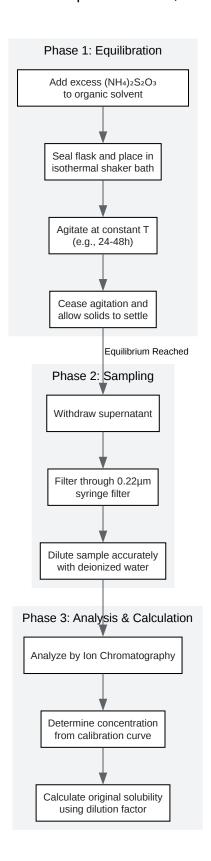


- Sample Collection and Preparation:
  - 1. After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the isothermal bath for at least 4 hours to allow undissolved solids to settle.
  - 2. Carefully withdraw a known volume of the supernatant using a pipette.
  - 3. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.
  - 4. Accurately dilute the filtered sample with a suitable solvent (typically deionized water) to a concentration within the calibrated range of the analytical instrument. A precise dilution factor must be recorded.
- Analytical Measurement (Ion Chromatography):
  - 1. Prepare a series of standard solutions of **ammonium thiosulfate** in deionized water with known concentrations.
  - 2. Generate a calibration curve by injecting the standard solutions into the IC system and recording the peak area corresponding to the thiosulfate anion ( $S_2O_3^{2-}$ ).
  - 3. Inject the diluted sample into the IC system under the same conditions.
  - 4. Determine the concentration of thiosulfate in the diluted sample by comparing its peak area to the calibration curve.
- Calculation of Solubility:
  - Calculate the original concentration of ammonium thiosulfate in the undiluted organic solvent sample using the following formula: Solubility (g/L) = C\_measured × DF Where:
    - C\_measured is the concentration determined by IC (g/L).
    - DF is the dilution factor.
  - 2. Express the solubility in desired units (e.g., g/100 mL, mol/L).



## **Visualized Workflows and Relationships**

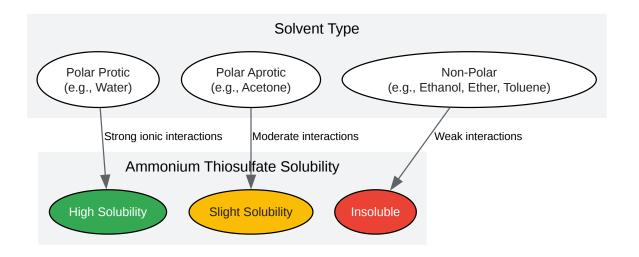
To better illustrate the processes and concepts discussed, the following diagrams are provided.





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Figure 1: Experimental workflow for determining the solubility of **ammonium thiosulfate**.



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Figure 2: Logical relationship between solvent polarity and **ammonium thiosulfate** solubility.

## Conclusion

The solubility of **ammonium thiosulfate** in organic solvents is generally low, with the substance being classified as slightly soluble in polar aprotic solvents like acetone and insoluble in less polar solvents such as ethanol and diethyl ether. This guide provides a framework for understanding these properties and a detailed experimental protocol for researchers to determine precise quantitative solubility data in their specific solvent systems of interest. The provided workflows aim to standardize the approach to these measurements, ensuring reproducibility and accuracy in laboratory settings. Further research is warranted to populate the scientific literature with quantitative solubility data across a broader spectrum of organic solvents.

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